7-(2-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
7-(2-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a heterocyclic compound that features a unique structure combining pyrrolo, triazolo, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones can yield the desired triazolo-pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(2-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like ethanol or toluene .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(2-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of CDK2, forming essential hydrogen bonds and inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and is also studied for its medicinal properties.
Uniqueness
7-(2-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine stands out due to its unique combination of rings and the presence of the bromophenyl group, which enhances its reactivity and potential biological activities .
Properties
Molecular Formula |
C20H15BrN6 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
10-(2-bromophenyl)-11,12-dimethyl-4-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H15BrN6/c1-12-13(2)27(16-8-4-3-7-15(16)21)19-17(12)20-24-18(25-26(20)11-23-19)14-6-5-9-22-10-14/h3-11H,1-2H3 |
InChI Key |
GIVZBAXQIMCTTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CN=CC=C4)C5=CC=CC=C5Br)C |
Origin of Product |
United States |
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